molecular formula C17H21N3O3S B2505995 2-((2-phenoxyethyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034290-03-2

2-((2-phenoxyethyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

Cat. No. B2505995
CAS RN: 2034290-03-2
M. Wt: 347.43
InChI Key: MNRYTLXQPKWFOD-UHFFFAOYSA-N
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Description

The compound 2-((2-phenoxyethyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its intricate structure. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives, as discussed in the first paper, involves the reaction of allylhydrazines with phenylselenenyl sulfate, which is produced by the reaction of diphenyl diselenide and ammonium persulfate in the presence of trifluoromethanesulfonic acid . This process leads to the formation of phenylseleno substituted pyrazolidines, which then undergo dehydrogenation and oxidative deselenenylation to yield pyrazole derivatives. Although the target compound is not a direct product of this reaction, the methodology could potentially be adapted for its synthesis by incorporating the appropriate sulfonyl and phenoxyethyl groups at the right stages of the reaction.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing nitrogen atoms. The second paper describes the synthesis of pyrazolinyl p-tolyl sulfones, which are closely related to the target compound in terms of having a pyrazole core and a sulfonyl group . The presence of these functional groups in the target compound suggests that it may have a similar three-dimensional conformation, with the potential for intramolecular interactions that could affect its reactivity and stability.

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be quite diverse. In the first paper, the pyrazolidines formed initially are not stable under the reaction conditions and are converted into pyrazole derivatives . In the second paper, the dehydration of 3-(4-fluorophenyl) substituted 2-pyrazoline leads to the formation of 1H-pyrazole . These reactions indicate that pyrazole derivatives can participate in various chemical transformations, including cyclization, dehydrogenation, and dehydration, which could be relevant to the target compound when considering its potential reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the properties of similar pyrazole derivatives. The papers suggest that these compounds are likely to be solid at room temperature and may exhibit moderate to good yields in their synthesis . The presence of a trifluoromethyl group in the compounds studied in the second paper imparts unique properties, such as increased lipophilicity and potential antimicrobial activity . The target compound, with its sulfonyl and phenoxyethyl groups, may also display distinct physical properties such as solubility in organic solvents and possibly biological activity, which would need to be confirmed through empirical studies.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Compounds containing sulfonamido moieties have been synthesized for use as antibacterial agents. For instance, novel heterocyclic compounds incorporating the sulfamoyl moiety have demonstrated high antibacterial activities against both Gram-positive and Gram-negative bacteria (Azab, Youssef, & El-Bordany, 2013). Similarly, pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have shown promising antimicrobial activities, exceeding those of reference drugs in some cases (Alsaedi, Farghaly, & Shaaban, 2019).

Anti-inflammatory and COX-2 Inhibitory Effects

Derivatives of sulfonamide-containing 1,5-diarylpyrazole have been identified as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. Extensive research has led to the identification of celecoxib, a COX-2 inhibitor currently used in the treatment of rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Novel Synthesis Methods

Research has also focused on developing novel synthesis methods for creating compounds with sulfonamido and related moieties. For example, an iodine-catalyzed synthesis approach has been developed for fully substituted pyrazoles, enabling efficient formation of C-S and C-N bonds (Sun et al., 2015).

properties

IUPAC Name

11-(2-phenoxyethylsulfonyl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-24(22,12-11-23-14-5-2-1-3-6-14)19-9-10-20-17(13-19)15-7-4-8-16(15)18-20/h1-3,5-6H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRYTLXQPKWFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-phenoxyethyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

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